molecular formula C13H12FN B8712062 4'-Fluoro-4-methylbiphenyl-3-amine

4'-Fluoro-4-methylbiphenyl-3-amine

Cat. No.: B8712062
M. Wt: 201.24 g/mol
InChI Key: HWWKRVQVZLWQGI-UHFFFAOYSA-N
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Description

4'-Fluoro-4-methylbiphenyl-3-amine is a biphenyl derivative featuring a fluorine atom at the 4' position of the biphenyl system and a methyl group at the 4 position of the non-prime ring. Key applications include drug development, fluorescent probes, and agrochemicals due to its aromatic amine functionality and substituent-driven reactivity .

Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-methylaniline

InChI

InChI=1S/C13H12FN/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,15H2,1H3

InChI Key

HWWKRVQVZLWQGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that 4'-Fluoro-4-methylbiphenyl-3-amine exhibits potent antitumor activity against various cancer cell lines. This property makes it a valuable candidate for cancer research and drug development. The compound's ability to interact with biological targets has led to investigations into its mechanism of action, which may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Pharmaceutical Development
The compound serves as a scaffold for designing new pharmaceuticals due to its unique structural attributes. Its derivatives have been explored for their potential as anti-inflammatory, antibacterial, and antifungal agents. The biphenyl structure allows for modifications that can enhance biological activity and selectivity towards specific targets .

Material Science

Organic Electronics
4'-Fluoro-4-methylbiphenyl-3-amine is utilized in the development of organic semiconductors and optoelectronic devices. Its unique physical properties contribute to the performance of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The fluorine substitution increases the electron-withdrawing character of the biphenyl system, enhancing charge transport properties .

Liquid Crystals
The compound is also investigated as a building block for liquid crystals. Its rigid structure and thermal stability make it suitable for applications in display technologies. Researchers are exploring its potential to improve the efficiency and stability of liquid crystal displays through tailored molecular design .

Case Study 1: Antitumor Mechanism Investigation

A study conducted on the antitumor effects of 4'-Fluoro-4-methylbiphenyl-3-amine demonstrated its efficacy against breast cancer cell lines. The research focused on the compound's ability to induce apoptosis through the activation of caspase pathways. Results showed a significant reduction in cell viability at varying concentrations, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Application in OLED Technology

A collaborative study between material scientists and chemists evaluated the performance of 4'-Fluoro-4-methylbiphenyl-3-amine in OLED applications. The findings revealed that devices incorporating this compound exhibited improved brightness and efficiency compared to traditional materials. This advancement suggests that further exploration could lead to commercial applications in display technology .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntitumor agentsPotent activity against cancer cell lines
Anti-inflammatory drugsModifications enhance selectivity
Material ScienceOrganic semiconductorsImproved charge transport properties
Liquid crystal displaysEnhanced efficiency and stability
OLED technologyIncreased brightness and performance

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares substituent positions, molecular formulas, and key properties of 4'-Fluoro-4-methylbiphenyl-3-amine with analogs:

Compound Name Substituents Molecular Formula Molecular Weight Solubility Key Applications
4'-Fluoro-4-methylbiphenyl-3-amine* 4'-F, 4-CH₃ on biphenyl C₁₃H₁₂FN 201.24 g/mol Soluble in ethanol, DMF Drug intermediates, probes
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3'-F, 4'-F C₁₂H₉F₂N 205.20 g/mol Organic solvents Analytical method validation
4'-Fluoro-2-methylbiphenyl-3-amine 4'-F, 2-CH₃ C₁₃H₁₂FN 201.24 g/mol N/A Custom synthesis
6-Fluoro-3'-methoxy-4-methylbiphenyl-3-amine 6-F, 3'-OCH₃, 4-CH₃ C₁₄H₁₃FNO 230.26 g/mol N/A Pharmaceutical research
3-Fluoro-3'-(trifluoromethyl)biphenyl-4-amine 3-F, 3'-CF₃ C₁₃H₉F₄N 255.21 g/mol N/A High-value intermediates

*Inferred structure based on evidence; exact data may require experimental confirmation.

Key Observations:
  • Substituent Effects :

    • Fluorine : Electron-withdrawing groups (e.g., 4'-F, 3'-F) enhance electrophilic substitution resistance and polarity, improving binding in drug targets .
    • Methyl : Electron-donating groups (e.g., 4-CH₃, 2-CH₃) increase lipophilicity, impacting solubility and metabolic stability .
    • Trifluoromethyl (CF₃) : Strong electron withdrawal and steric bulk improve metabolic stability in pharmaceuticals .
  • Positional Isomerism :

    • The 4'-fluoro-2-methyl isomer (CAS 1694468-64-8) exhibits distinct steric and electronic properties compared to the 4'-fluoro-4-methyl variant, altering reactivity in coupling reactions .

Preparation Methods

Reaction Mechanism and Substrate Selection

The Suzuki-Miyaura coupling is the most widely employed method for synthesizing 4'-fluoro-4-methylbiphenyl-3-amine. This palladium-catalyzed reaction couples an aryl halide (e.g., 1-fluoro-3-iodobenzene) with a boronic acid (e.g., 4-tolylboronic acid) to form the biphenyl backbone. Key mechanistic steps include:

  • Oxidative addition : Pd(0) inserts into the carbon-halogen bond of the aryl iodide.

  • Transmetallation : The boronic acid transfers its aryl group to the palladium center.

  • Reductive elimination : The biaryl product is released, regenerating the Pd(0) catalyst.

The choice of substrates is critical:

SubstrateRoleExample
Aryl halideElectrophilic partner1-Fluoro-3-iodobenzene
Boronic acidNucleophilic partner4-Tolylboronic acid
BaseFacilitates transmetallationK2CO3 or Na2CO3

Catalytic Systems and Reaction Conditions

Optimized catalytic systems enhance yield and selectivity:

  • Catalyst : Pd(PPh3)4 or PdCl2(dppf) (1–5 mol%).

  • Solvent : Dimethoxyethane (DME) or toluene/water mixtures.

  • Temperature : 80–100°C under inert atmosphere.

  • Base : Aqueous Na2CO3 or K3PO4 (2–3 equiv).

Under these conditions, yields of 70–85% are routinely achieved. For instance, coupling 1-fluoro-3-iodobenzene with 4-tolylboronic acid in DME at 85°C for 12 hours affords the biphenyl intermediate, which is subsequently aminated to yield the target compound.

Halogen Exchange Reactions: Alternative Pathways

Nucleophilic Aromatic Substitution (SNAr)

A halogen exchange strategy substitutes a bromine atom with fluorine using potassium fluoride (KF). This method is particularly useful when starting from brominated precursors like 4-bromo-4'-methylbiphenyl-3-amine.

Reaction Protocol :

  • Substrate : 4-Bromo-4'-methylbiphenyl-3-amine.

  • Fluorinating agent : Anhydrous KF (3–5 equiv).

  • Base : Tert-butylamine (2 equiv).

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature : 120–150°C for 18–24 hours.

Outcomes :

  • Yields: 60–75% after purification via column chromatography.

  • Side reactions : Competing dehalogenation or over-fluorination are minimized by controlling KF stoichiometry.

Comparative Analysis of Fluorination Methods

ParameterSuzuki-Miyaura CouplingHalogen Exchange
Yield 70–85%60–75%
Reaction Time 12–18 hours18–24 hours
Substrate Availability Readily availableRequires brominated precursor
Scalability HighModerate

Industrial Production: Scaling Up Synthesis

Continuous Flow Reactors

Industrial-scale production leverages continuous flow systems to enhance efficiency:

  • Residence time : 5–10 minutes vs. hours in batch reactors.

  • Catalyst loading : Reduced to 0.1–0.5 mol% Pd.

  • Solvent recovery : >90% solvent recycling via integrated distillation units.

Environmental and Economic Considerations

  • Waste reduction : Flow systems minimize solvent use by 40–50%.

  • Cost analysis :

    Cost FactorBatch Process (USD/kg)Flow Process (USD/kg)
    Raw materials120–150100–130
    Energy consumption80–10050–70
    Waste disposal30–4010–20

Optimization Strategies for Enhanced Efficiency

Catalyst Engineering

Recent advances in catalyst design have improved turnover numbers (TONs):

  • Ligand-modified Pd complexes : Bidentate ligands (e.g., Xantphos) increase TONs to 5,000–7,000.

  • Heterogeneous catalysts : Pd/C or Pd/Al2O3 enable facile recovery and reuse (5–10 cycles without significant loss).

Solvent and Base Optimization

  • Solvent systems : Mixed aqueous-organic solvents (e.g., EtOH/H2O) improve substrate solubility and reaction homogeneity.

  • Base selection : Cs2CO3 enhances transmetallation efficiency in Suzuki couplings, boosting yields by 10–15%.

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